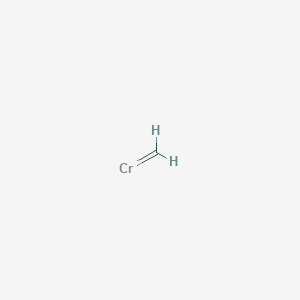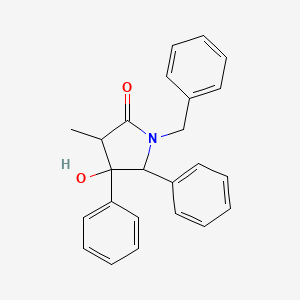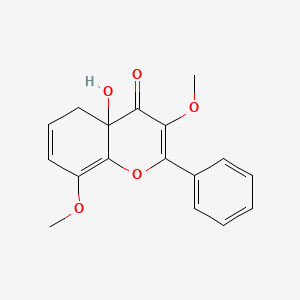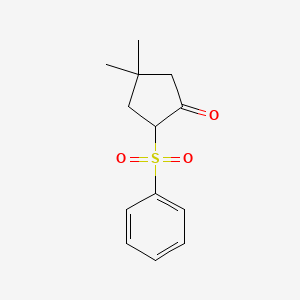
1-(Phenylselanyl)oct-1-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylselanyl)oct-1-en-4-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an octenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylselanyl)oct-1-en-4-one typically involves the reaction of phenylselenium chloride with an appropriate alkyne or alkene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenylselanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylselanyl)oct-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the compound can lead to the formation of selenides or other reduced selenium species.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride
Substitution: Halides, organolithium compounds
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Aplicaciones Científicas De Investigación
1-(Phenylselanyl)oct-1-en-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Phenylselanyl)oct-1-en-4-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-(Phenylselanyl)azulene
- 1-(Phenylselanyl)cyclohexane
- Diphenyldiselenide
Comparison: 1-(Phenylselanyl)oct-1-en-4-one is unique due to its octenone backbone, which imparts distinct chemical properties compared to other organoselenium compounds. For example, 1-(Phenylselanyl)azulene and diphenyldiselenide have different structural frameworks and reactivity profiles . The presence of the octenone moiety in this compound allows for specific interactions and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
116142-45-1 |
|---|---|
Fórmula molecular |
C14H18OSe |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
1-phenylselanyloct-1-en-4-one |
InChI |
InChI=1S/C14H18OSe/c1-2-3-8-13(15)9-7-12-16-14-10-5-4-6-11-14/h4-7,10-12H,2-3,8-9H2,1H3 |
Clave InChI |
NPVIIDDAGOJNQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC=C[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)

![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)




![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)

silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
